molecular formula C31H32N2O10 B12638586 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) CAS No. 920757-60-4

3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate)

Cat. No.: B12638586
CAS No.: 920757-60-4
M. Wt: 592.6 g/mol
InChI Key: OMXJGXWYPAEFSH-UHFFFAOYSA-N
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Description

3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,4-diene ring substituted with dioxo and undecyl groups, and esterified with 3-nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) typically involves multiple steps:

    Formation of the cyclohexa-1,4-diene ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile.

    Introduction of the dioxo groups: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can introduce the dioxo functionalities.

    Attachment of the undecyl group: This step may involve alkylation reactions using undecyl halides in the presence of a strong base.

    Esterification with 3-nitrobenzoate: The final step involves esterification reactions using 3-nitrobenzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, potentially altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can replace the nitro groups with other substituents, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, alkyl halides, or other nucleophiles.

Major Products

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl bis(3-nitrobenzoate): Similar structure but lacks the undecyl group.

    3,6-Dioxo-2-methylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate): Similar structure with a methyl group instead of an undecyl group.

Uniqueness

The presence of the undecyl group in 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) imparts unique properties, such as increased hydrophobicity and potential for interactions with lipid membranes, which may enhance its applications in medicinal chemistry and materials science.

Properties

CAS No.

920757-60-4

Molecular Formula

C31H32N2O10

Molecular Weight

592.6 g/mol

IUPAC Name

[4-(3-nitrobenzoyl)oxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl] 3-nitrobenzoate

InChI

InChI=1S/C31H32N2O10/c1-2-3-4-5-6-7-8-9-10-17-25-28(35)27(42-30(36)21-13-11-15-23(18-21)32(38)39)20-26(34)29(25)43-31(37)22-14-12-16-24(19-22)33(40)41/h11-16,18-20H,2-10,17H2,1H3

InChI Key

OMXJGXWYPAEFSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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